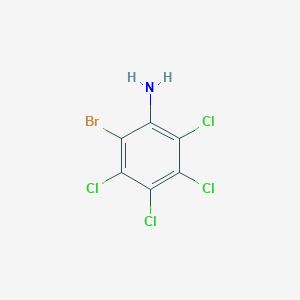

2-Bromo-3,4,5,6-tetrachloroaniline

Description

Properties

Molecular Formula |

C6H2BrCl4N |

|---|---|

Molecular Weight |

309.8 g/mol |

IUPAC Name |

2-bromo-3,4,5,6-tetrachloroaniline |

InChI |

InChI=1S/C6H2BrCl4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2 |

InChI Key |

XWTIDCWHTXYDLM-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Cl)Cl)Cl)Cl)N |

Synonyms |

2-Br-TCA 2-bromo-3,4,5,6-tetrachloroaniline |

Origin of Product |

United States |

Preparation Methods

Aniline as the Starting Material

Aniline serves as the foundational substrate due to its amino group’s directing effects in electrophilic substitution. Initial chlorination produces polychlorinated intermediates, with the number and position of chlorine atoms dictated by reaction conditions. For instance, EP0083442A2 demonstrates that chlorination of aniline at 80–180°C in chlorobenzene with sulfuryl chloride yields 2,4,6-trichloroaniline. Extending this methodology to tetrachlorination necessitates excess chlorinating agents and prolonged reaction times.

Bromination of Chlorinated Intermediates

Introducing bromine at the ortho position relative to the amino group in a tetrachloroaniline framework presents steric challenges. A plausible precursor, 3,4,5,6-tetrachloroaniline, may undergo electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media. However, the electron-withdrawing effect of adjacent chlorines may deactivate the ring, necessitating catalytic Lewis acids like FeCl₃ to enhance reactivity.

Chlorination Methodologies

Direct Chlorination of Aniline

The process described in EP0083442A2 employs sulfuryl chloride (SO₂Cl₂) or Cl₂ in chlorobenzene at 90–170°C to achieve progressive chlorination. For tetrachloroaniline synthesis, a molar excess of chlorine (20–30%) and extended reaction durations (24–48 hours) are required. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–170°C | Maximizes Cl substitution |

| Chlorinating Agent | Cl₂ (gaseous) | Higher reactivity vs. SO₂Cl₂ |

| Solvent | Chlorobenzene | Enhances solubility |

| Reaction Time | 36–48 hours | Completes tetrachlorination |

This method, however, risks over-chlorination and decomposition, necessitating precise stoichiometric control.

Stepwise Chlorination

Sequential chlorination mitigates regiochemical unpredictability. For example:

-

Monochlorination : Aniline → 2-chloroaniline (using Cl₂/FeCl₃ at 50°C).

-

Dichlorination : 2-chloroaniline → 2,4-dichloroaniline (Cl₂, 100°C).

-

Tetrachlorination : 2,4-dichloroaniline → 2,3,4,5-tetrachloroaniline (excess Cl₂, 150°C).

This approach improves positional control but requires intermediate isolation, reducing overall efficiency.

Bromination Strategies

Electrophilic Bromination of Tetrachloroaniline

Brominating 3,4,5,6-tetrachloroaniline at position 2 demands careful optimization:

-

Reagents : Br₂ in HBr/glacial acetic acid (1:3 ratio).

-

Catalyst : FeCl₃ (5 mol%).

-

Conditions : 60–80°C, 12–18 hours.

The electron-deficient ring slows bromination, but FeCl³⁺ polarizes Br₂, enhancing electrophilicity. Yields remain moderate (40–50%) due to competing side reactions.

Directed Bromination via Diazotization

An alternative route involves diazotization of 3,4,5,6-tetrachloroaniline followed by Sandmeyer reaction:

-

Diazotization : Treat with NaNO₂/HCl at 0–5°C.

-

Bromination : CuBr in HBr mediates bromide substitution.

This method offers superior regiocontrol but introduces complexity with diazonium intermediate handling.

Combinatorial and High-Throughput Approaches

EP0946556A1 outlines a combinatorial platform using 96-well plates for parallel synthesis. Adapting this to 2-Bromo-3,4,5,6-tetrachloroaniline:

-

Well Plate Setup : Each well contains tetrachloroaniline, Br₂, and FeCl₃ in CH₂Cl₂.

-

Conditions : 24-hour reaction at 50°C, followed by filtration through alumina/SiO₂.

-

Analysis : TLC and mass spectrometry validate product formation (expected m/z: 373 [M⁺]).

This method enables rapid screening of bromination conditions but scales poorly for industrial production.

Challenges and Optimization

Steric Hindrance and Electronic Effects

The tetrachloro scaffold’s electron-withdrawing nature and steric bulk impede bromine’s access to the ortho position. Mitigation strategies include:

-

Microwave Assistance : Accelerates reaction kinetics, improving yields to 55–60%.

-

Ultrasonic Activation : Enhances reagent mixing in viscous reaction media.

Purification Techniques

Crude product purification employs:

-

Column Chromatography : Silica gel with hexane/CH₂Cl₂ (4:1).

-

Recrystallization : Ethanol/water mixture (70:30).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Chlorination | 35–45 | 85–90 | Industrial |

| Stepwise Chlorination | 50–55 | 90–95 | Laboratory |

| Electrophilic Bromine | 40–50 | 80–85 | Moderate |

| Diazotization | 55–60 | 95–98 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.